![molecular formula C23H22O B3057361 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- CAS No. 79653-82-0](/img/structure/B3057361.png)
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- is a member of the hydroxyfluorenes class, characterized by a hydroxy group at position 9 of the fluorene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- can be synthesized through the reaction of 9-fluorenone with a THF solution of phosphazene under the action of a boron catalyst. The reaction involves adding 9-fluorenone (0.8 mmol), a 0.2 M THF solution of phosphazene (80 μL, 0.016 mmol), and a 0.0762 M THF solution of boron catalyst (420 μL, 0.032 mmol) to a scintillation vial with a magnetic stir bar in a glove box .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone using oxidizing agents.
Reduction: Reduction of fluorenone back to fluorenol.
Substitution: Reactions involving the substitution of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents and appropriate solvents.
Major Products Formed
Oxidation: Fluorenone.
Reduction: Fluorenol.
Substitution: Various substituted fluorenes depending on the reagents used.
Applications De Recherche Scientifique
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including its role as a dopamine reuptake inhibitor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as dopamine transporters. It acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the synaptic cleft, leading to enhanced wakefulness and alertness . The compound’s lipophilicity allows it to penetrate the blood-brain barrier effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: A hydroxyfluorene with similar chemical properties but without the tert-butylphenyl group.
Fluorenone: The oxidized form of fluorenol, used in various chemical reactions.
Diphenylene carbinol: Another hydroxyfluorene with different substituents.
Uniqueness
9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- is unique due to the presence of the tert-butylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential biological activity compared to other hydroxyfluorenes .
Propriétés
IUPAC Name |
9-(4-tert-butylphenyl)fluoren-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O/c1-22(2,3)16-12-14-17(15-13-16)23(24)20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSKAQNMCTXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445874 |
Source


|
| Record name | 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79653-82-0 |
Source


|
| Record name | 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

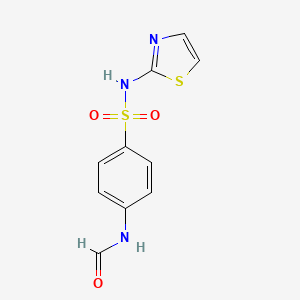
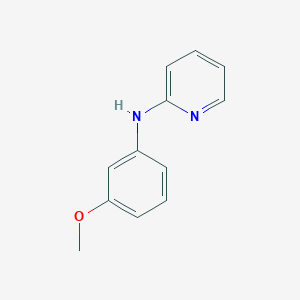
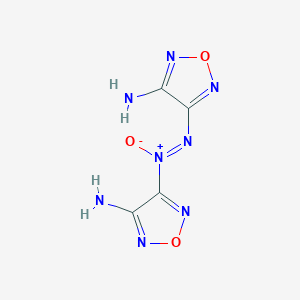

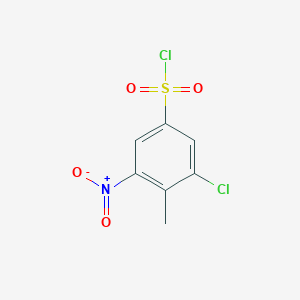
![4-[1-(4-hydroxyphenyl)cyclopentyl]phenol](/img/structure/B3057291.png)
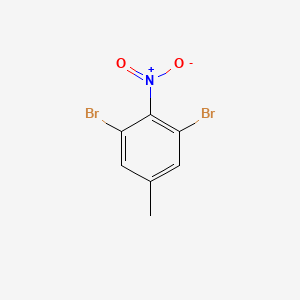
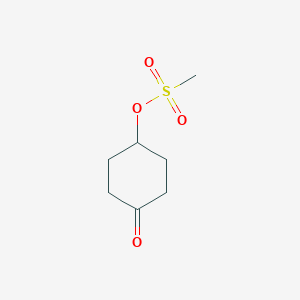
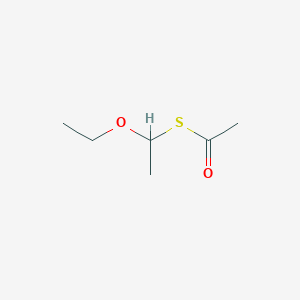
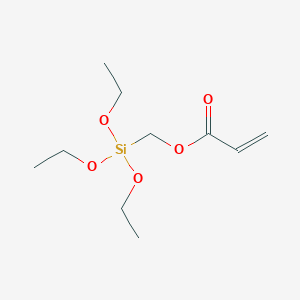
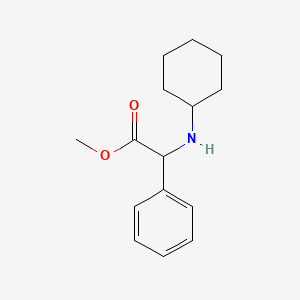
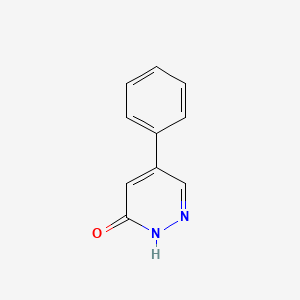
![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)
